N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(2,5-dimethylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
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Overview
Description
“N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(2,5-dimethylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide” is a complex organic compound that features a benzodioxin ring, a dimethylphenyl group, and a pyridine carboxamide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(2,5-dimethylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Attachment of the Dimethylphenyl Group: This step might involve Friedel-Crafts alkylation or acylation reactions.
Construction of the Pyridine Carboxamide Moiety: This could be synthesized via condensation reactions involving pyridine derivatives and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This might include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperatures.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
“N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(2,5-dimethylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide” can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions could be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halogens, alkyl halides, or other electrophiles/nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, “N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(2,5-dimethylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide” can be used as a building block for synthesizing more complex molecules.
Biology
Biologically, compounds with similar structures are often investigated for their potential as enzyme inhibitors or receptor modulators.
Medicine
In medicine, such compounds might be explored for their therapeutic potential in treating various diseases, including cancer, inflammation, and neurological disorders.
Industry
Industrially, these compounds could be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action for “N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(2,5-dimethylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide” would depend on its specific biological target. Generally, it might interact with:
Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling pathways.
DNA/RNA: Interacting with genetic material to influence gene expression.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(2,5-dimethylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide: shares structural similarities with other benzodioxin and pyridine carboxamide derivatives.
Uniqueness
- The unique combination of the benzodioxin ring, dimethylphenyl group, and pyridine carboxamide moiety might confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(2,5-dimethylphenyl)methyl]-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4/c1-15-5-6-16(2)17(12-15)14-25-9-3-4-19(23(25)27)22(26)24-18-7-8-20-21(13-18)29-11-10-28-20/h3-9,12-13H,10-11,14H2,1-2H3,(H,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNHSZAMXCCPTTO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=CC=C(C2=O)C(=O)NC3=CC4=C(C=C3)OCCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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